10alpha-Hydroxynaloxone
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Overview
Description
10alpha-Hydroxynaloxone is a hydroxylated analog of naloxone, an opioid antagonist used primarily to counteract the effects of opioid overdose. This compound is characterized by the presence of a hydroxyl group at the 10alpha position of the morphinan backbone. It is known for its role in the study of opioid receptor interactions and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10alpha-Hydroxynaloxone typically involves the hydroxylation of naloxone. One common method includes the use of oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl group at the 10alpha position. The reaction is usually carried out in an organic solvent like dichloromethane or methanol, and the temperature is maintained at a low level to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the final product. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
10alpha-Hydroxynaloxone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to naloxone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of naloxone.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
10alpha-Hydroxynaloxone has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the study of opioid receptor interactions.
Biology: Employed in the study of cellular responses to opioid antagonists.
Medicine: Investigated for its potential therapeutic applications in treating opioid addiction and overdose.
Mechanism of Action
10alpha-Hydroxynaloxone exerts its effects by competitively inhibiting the binding of opioid agonists to the μ-opioid receptor. This inhibition prevents the activation of the receptor, thereby blocking the effects of opioids such as respiratory depression and euphoria. The compound’s high affinity for the μ-opioid receptor makes it effective in reversing opioid overdose .
Comparison with Similar Compounds
Similar Compounds
Naloxone: The parent compound, used widely as an opioid antagonist.
Naltrexone: Another opioid antagonist with a longer duration of action.
Methylnaltrexone: A derivative of naltrexone used to treat opioid-induced constipation.
Uniqueness
10alpha-Hydroxynaloxone is unique due to the presence of the hydroxyl group at the 10alpha position, which enhances its binding affinity and specificity for the μ-opioid receptor. This structural modification also influences its pharmacokinetic properties, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
2139253-68-0 |
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Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS,13S)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO5/c1-2-8-20-9-7-18-13-10-3-4-11(21)15(13)25-17(18)12(22)5-6-19(18,24)16(20)14(10)23/h2-4,14,16-17,21,23-24H,1,5-9H2/t14-,16+,17-,18-,19+/m0/s1 |
InChI Key |
INQPEYLRYLSPCY-YCVVXREPSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@H](C5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
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